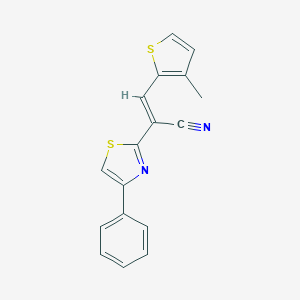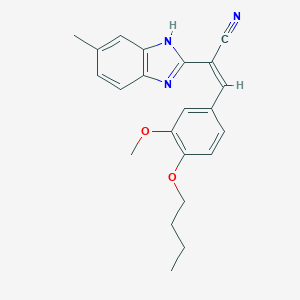![molecular formula C15H16N2O3 B405702 N-[(3-methoxyphenyl)methyl]-2-methyl-4-nitroaniline](/img/structure/B405702.png)
N-[(3-methoxyphenyl)methyl]-2-methyl-4-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-methoxyphenyl)methyl]-2-methyl-4-nitroaniline: is an organic compound with the molecular formula C15H16N2O3 It is a derivative of aniline, where the aniline ring is substituted with a methoxy group (m-Anisyl), a methyl group, and a nitro group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-methoxyphenyl)methyl]-2-methyl-4-nitroaniline typically involves the nitration of m-Anisidine followed by a coupling reaction with 2-methyl aniline. The nitration process introduces the nitro group into the aromatic ring, and the coupling reaction forms the final product. Common reagents used in these reactions include nitric acid for nitration and various catalysts for the coupling reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and coupling processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: N-[(3-methoxyphenyl)methyl]-2-methyl-4-nitroaniline undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Chemistry: N-[(3-methoxyphenyl)methyl]-2-methyl-4-nitroaniline is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals .
Biology: In biological research, this compound can be used to study the effects of nitro and amino group substitutions on biological activity .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
作用機序
The mechanism of action of N-[(3-methoxyphenyl)methyl]-2-methyl-4-nitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The methoxy and methyl groups can influence the compound’s lipophilicity and binding affinity to its targets .
類似化合物との比較
m-Anisidine: Similar structure but lacks the nitro group.
2-Methyl-4-nitroaniline: Similar structure but lacks the methoxy group.
4-Nitroaniline: Similar structure but lacks both the methoxy and methyl groups.
Uniqueness: N-[(3-methoxyphenyl)methyl]-2-methyl-4-nitroaniline is unique due to the presence of both the methoxy and nitro groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
特性
分子式 |
C15H16N2O3 |
|---|---|
分子量 |
272.3g/mol |
IUPAC名 |
N-[(3-methoxyphenyl)methyl]-2-methyl-4-nitroaniline |
InChI |
InChI=1S/C15H16N2O3/c1-11-8-13(17(18)19)6-7-15(11)16-10-12-4-3-5-14(9-12)20-2/h3-9,16H,10H2,1-2H3 |
InChIキー |
PUGDKZBPMHPDOZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NCC2=CC(=CC=C2)OC |
正規SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NCC2=CC(=CC=C2)OC |
溶解性 |
1.3 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Ethylphenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B405621.png)
![2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B405623.png)
![5-cyano-6-[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl-2-methyl-N-(2-methylphenyl)-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide](/img/structure/B405625.png)
![6-(3,4-dimethoxyphenyl)-8,8-dimethyl-5,7,8,9-tetrahydrobenzo[c]phenanthridin-10(6H)-one](/img/structure/B405626.png)
![2-(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)-3-(3-methyl-2-thienyl)acrylonitrile](/img/structure/B405628.png)

![3-[4-(Benzyloxy)phenyl]-2-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B405631.png)
![2-[4-(4-Butylphenyl)-1,3-thiazol-2-yl]-3-(2,4-dichlorophenyl)acrylonitrile](/img/structure/B405634.png)
![N-[3-(morpholin-4-yl)propyl]-3,5-dinitrobenzamide](/img/structure/B405637.png)

![1-[(2,4-Dimethoxy-3-methylphenyl)methyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B405642.png)
![ethyl 6-amino-4-[3-(4-chlorophenoxy)phenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B405643.png)

![6-Ethyl-2-(4-iodo-phenyl)-5-methyl-pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B405646.png)
